2-Chloro-7-(methylthio)benzo[d]oxazole
Description
2-Chloro-7-(methylthio)benzo[d]oxazole is a heterocyclic compound featuring a benzo[d]oxazole core substituted with chlorine at position 2 and a methylthio (-SMe) group at position 5. This structural motif confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Benzo[d]oxazole derivatives are known for their bioactivity, including antifungal and antitumor applications, as well as their utility in organic electronics due to their electron-deficient aromatic systems .
Properties
Molecular Formula |
C8H6ClNOS |
|---|---|
Molecular Weight |
199.66 g/mol |
IUPAC Name |
2-chloro-7-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6ClNOS/c1-12-6-4-2-3-5-7(6)11-8(9)10-5/h2-4H,1H3 |
InChI Key |
DXJUWTODJJYXCV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC2=C1OC(=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(methylthio)benzo[d]oxazole typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method includes the use of a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . Another approach involves the reaction of 2-aminophenol with aromatic aldehydes in methanol at room temperature, yielding high product efficiency .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often employ scalable and efficient synthetic routes. These methods may include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance reaction efficiency and yield . The choice of catalyst and reaction conditions can significantly impact the overall production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Halogenation reactions, such as chlorination, bromination, and iodination, can be catalyzed by transition metals.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Transition metal catalysts like ruthenium or rhodium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can yield various halogenated derivatives of benzoxazole .
Scientific Research Applications
2-Chloro-7-(methylthio)benzo[d]oxazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-7-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit quorum sensing pathways in bacteria, thereby reducing biofilm formation and virulence . Additionally, the compound’s structure-activity relationships suggest that electron-withdrawing groups enhance its antimicrobial activity .
Comparison with Similar Compounds
Table 1: Substituent Effects on Benzo[d]oxazole Derivatives
Core Heterocycle Comparison: Benzoxazole vs. Benzothiazole
Replacing the oxygen atom in benzo[d]oxazole with sulfur (yielding benzo[d]thiazole) alters electronic properties and bioactivity:
- Benzo[d]thiazole derivatives (e.g., 3ac, 3al) demonstrate broad-spectrum antifungal activity, attributed to sulfur’s polarizability and stronger electron-withdrawing effects .
- Benzo[d]oxazole derivatives (e.g., BOX, BOX2) exhibit smaller singlet-triplet energy gaps (ΔE_ST < 0.1 eV), making them superior in thermally activated delayed fluorescence (TADF) applications .
Table 2: Core Heterocycle Comparison
| Property | Benzo[d]oxazole | Benzo[d]thiazole |
|---|---|---|
| Electronic Character | Moderate electron-withdrawing | Strong electron-withdrawing |
| Bioactivity | Antifungal (position-dependent) | Broad-spectrum antifungal |
| TADF Performance | ΔE_ST < 0.1 eV, short lifetimes | Less studied in TADF |
| Reference |
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